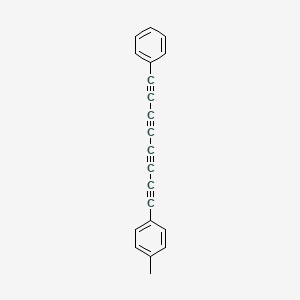
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-: is an organic compound characterized by a benzene ring substituted with a methyl group and a phenyl-octatetraynyl chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction , which is used to form carbon-carbon bonds between terminal alkynes and aryl halides. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkynes to alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Halogenated benzenes, Nitrobenzenes, Sulfonated benzenes
Applications De Recherche Scientifique
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methyl-4-(1-phenylethenyl)
- Benzene, 1-methyl-4-(4-phenyl-1,3-butadienyl)
Uniqueness
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This extended conjugation can enhance its stability and make it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
879560-20-0 |
|---|---|
Formule moléculaire |
C21H12 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1-methyl-4-(8-phenylocta-1,3,5,7-tetraynyl)benzene |
InChI |
InChI=1S/C21H12/c1-19-15-17-21(18-16-19)14-8-5-3-2-4-7-11-20-12-9-6-10-13-20/h6,9-10,12-13,15-18H,1H3 |
Clé InChI |
QVZSMIVQMHQXQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


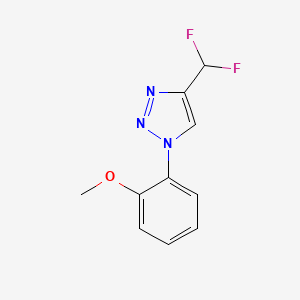
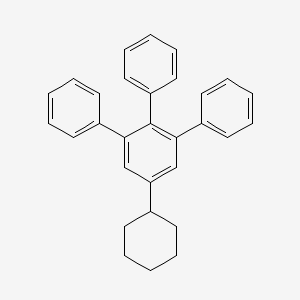
![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
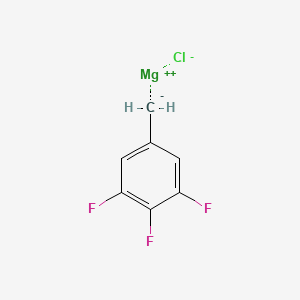
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
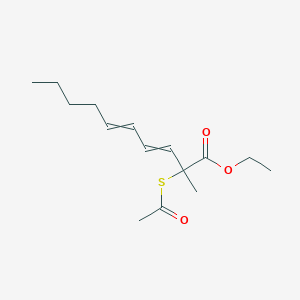
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
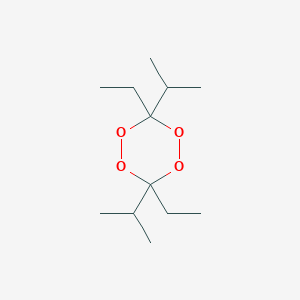
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
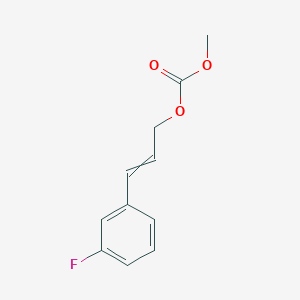

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
